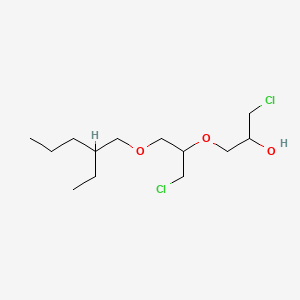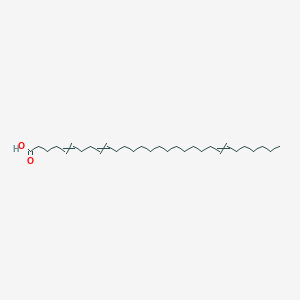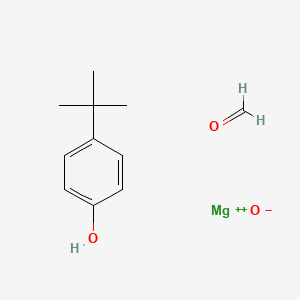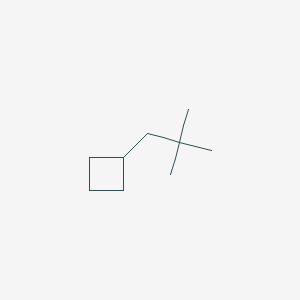
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-2-propanol with 1-chloromethyl-2-(2-ethylamyloxy)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol exerts its effects involves interactions with various molecular targets. The chloro and chloromethyl groups can participate in electrophilic reactions, while the ethylamyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
1-Chloro-2-propanol: A simpler compound with similar reactivity but fewer functional groups.
1-Chloromethyl-2-(2-ethylamyloxy)ethanol: Shares structural similarities but lacks the additional chloro group on the propanol backbone.
Uniqueness
1-Chloro-3-(1-chloromethyl-2-(2-ethylamyloxy)ethoxy)-2-propanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
68938-76-1 |
|---|---|
分子式 |
C13H26Cl2O3 |
分子量 |
301.2 g/mol |
IUPAC名 |
1-chloro-3-[1-chloro-3-(2-ethylpentoxy)propan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C13H26Cl2O3/c1-3-5-11(4-2)8-17-10-13(7-15)18-9-12(16)6-14/h11-13,16H,3-10H2,1-2H3 |
InChIキー |
HOROHTJLNQBOPL-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)COCC(CCl)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)


![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)


![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)

![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)

